![molecular formula C22H23N3O B12610500 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde CAS No. 648449-23-4](/img/structure/B12610500.png)
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is a complex organic compound that features a quinazoline core linked to a piperidine ring via a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common route includes the formation of the quinazoline core followed by the introduction of the piperidine ring. The phenylethyl group is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydroquinazoline derivatives, and various substituted piperidine compounds.
Applications De Recherche Scientifique
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide Hydrochloride: A compound with a similar piperidine structure but different functional groups.
Piperidine Derivatives: Various piperidine-containing compounds with diverse biological activities.
Uniqueness
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is unique due to its specific combination of a quinazoline core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
648449-23-4 |
|---|---|
Formule moléculaire |
C22H23N3O |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-[4-(2-phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C22H23N3O/c26-15-19-8-9-21-20(14-19)22(24-16-23-21)25-12-10-18(11-13-25)7-6-17-4-2-1-3-5-17/h1-5,8-9,14-16,18H,6-7,10-13H2 |
Clé InChI |
ORXFWIDKDWWXRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


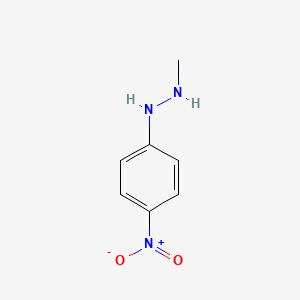
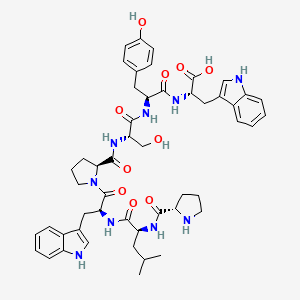
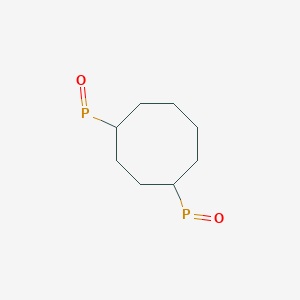
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
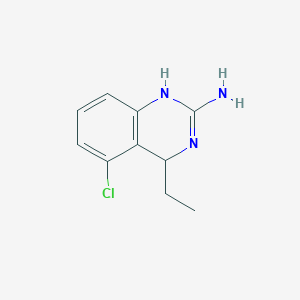

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

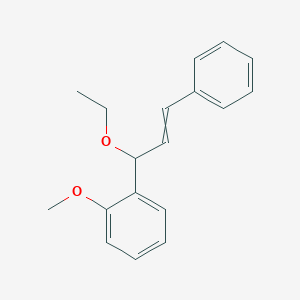
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
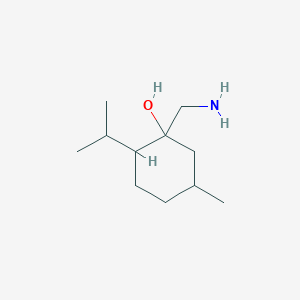
propanedinitrile](/img/structure/B12610485.png)

